Gal-α1,3-GalNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

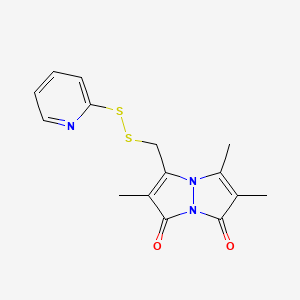

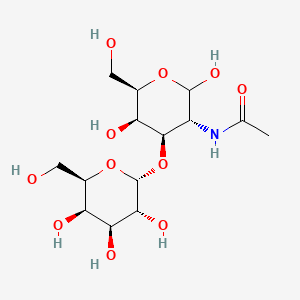

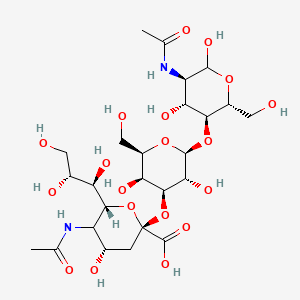

Gal-alpha1,3-GalNAc is an amino disaccharide consisting of N-acetylgalactosamine having an alpha-D-galactosyl residue at the 3-position . It is a deoxy sugar derivative, rendered from a deoxyribose molecule . This sugar qualifies as a member of the acetamide group due to the organic compound, acetamide, contained within it .

Synthesis Analysis

The synthesis of Gal-alpha1,3-GalNAc involves enzymatic processes. For instance, a glycopolypeptide carrying the beta-D-Gal- (1–>3)-alpha-D-GalNAc unit was synthesized through three steps: enzymatic synthesis of p-nitrophenyl disaccharide glycoside, reduction of the p-nitrophenyl group, and coupling of the amino group with the carboxyl group of poly (L-glutamic acid)s .Molecular Structure Analysis

The molecular formula of Gal-alpha1,3-GalNAc is C14H25NO11 . Its molecular weight is 383.35 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,5-dihydroxy-6- (hydroxymethyl)-4- [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .Chemical Reactions Analysis

The α-1,3-galactosyltransferase (α1,3GT) gene named GGTA1 is present in all mammals, but in humans, apes, and Old World Monkeys, it is inactivated by frame-shift mutations that truncate the expressed protein and abolish its catalytic activity . α1,3GT catalyzes the transfer of a galactose residue with an α-1,3 linkage, on terminal lactosaminide (Gal-β-1,4-GlcNAc-R) disaccharide on glycoproteins and glycolipids, generating terminal α-Gal .Physical and Chemical Properties Analysis

Gal-alpha1,3-GalNAc is a deoxy sugar derivative, rendered from a deoxyribose molecule . This sugar qualifies as a member of the acetamide group due to the organic compound, acetamide, contained within it .科学研究应用

癌症研究与诊断

Thomsen-Friedenreich 抗原 (TF 抗原),包括 Gal-α1,3-GalNAc 结构,存在于大多数人类癌细胞表面 . 其存在与肿瘤细胞聚集和转移有关。研究 TF 抗原与凝集素(如凝集素-1 和凝集素-3)之间的相互作用,有助于理解癌症进展和开发诊断工具。

免疫学和疫苗开发

α-Gal 表位是 this compound 结构的一部分,是一种免疫原性糖类抗原。 它不存在于人类中,但存在于非灵长类哺乳动物中 . 表达的这种差异已被用于开发针对 α-Gal 表位的疫苗,从而引发针对携带这种表位的病原体或细胞的免疫反应。

过敏研究

α-Gal 表位在过敏研究中也很重要。一些人会对这种表位产生过敏反应,被称为 α-Gal 综合征。这种疾病通常与蜱虫叮咬有关,并可能导致对红肉的过敏反应。 了解 this compound 在此背景下的作用对于开发治疗方法至关重要 .

糖缀合物合成

This compound 用于合成新糖蛋白,即用糖类结构修饰的蛋白质 . 这些新糖蛋白在研究多价结合相互作用方面有应用,并且可以作为各种生化测定中的抑制剂。

血型鉴定

This compound 的结构与血型抗原有关。它参与定义血型决定簇的特定碳水化合物链的合成。 这对输血医学和器官移植有影响 .

生化试剂

This compound 可用作生化应用中的手性试剂。 它是一种糖基化合物,通过其异头碳与其他基团形成糖苷键,使其在各种合成化学应用中具有价值 .

作用机制

Target of Action

Gal-alpha1,3-GalNAc, also known as alpha gal and the Galili antigen, is a carbohydrate found in most mammalian cell membranes . It primarily targets the immune system, specifically the production of xenoreactive immunoglobulin M (IgM) antibodies . These antibodies recognize Gal-alpha1,3-GalNAc as a foreign body, leading to organ rejection after transplantation .

Mode of Action

The interaction of Gal-alpha1,3-GalNAc with its targets is complex. In humans and recent Old World primates, the gene for the enzyme alpha-1,3-galactosyltransferase, which is essential for the synthesis of Gal-alpha1,3-GalNAc, has been inactivated . The immune system recognizes it as a foreign body and produces xenoreactive immunoglobulin M (IgM) antibodies .

Biochemical Pathways

The Gal-alpha1,3-GalNAc is involved in the GalNAc-T Activation (GALA) pathway . The enzymes GALNTs add GalNAc sugar to Ser and Thr residues, forming the Tn glycan . GALNTs are activated by trafficking from Golgi to ER, a process driven by the Src kinase and negatively regulated by ERK8 . This GALNTs activation (aka GALA) pathway induces high Tn levels and is a key driver of liver tumor growth .

Pharmacokinetics

The pharmacokinetics of Gal-alpha1,3-GalNAc-conjugated small-interfering ribonucleic acids (siRNAs) are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life, analyzed in the form of the antisense strand, driven by redistribution from tissue (weeks) . The clinical plasma pharmacokinetics of Gal-alpha1,3-GalNAc-siRNAs are approximately dose proportional and similar between chemical stabilizing methods .

Result of Action

The result of Gal-alpha1,3-GalNAc’s action is multifaceted. On one hand, IgM and IgG antibodies have been found to confer protection against pathogens . On the other hand, the IgE-response to Gal-alpha1,3-GalNAc is detrimental and causes severe reactions upon exposure to mammalian meat and other products .

Action Environment

The action of Gal-alpha1,3-GalNAc can be influenced by environmental factors. For instance, recent studies show increasing evidence that an allergy to Gal-alpha1,3-GalNAc may be induced by the bite of the lone star tick (Amblyomma americanum) in North America and the castor bean tick (Ixodes ricinus) in Sweden .

未来方向

Future research directions include a better understanding of the immune response against α-Gal, in healthy and in α-Gal allergic individuals . Moreover, our current knowledge on the role of tick bites in the sensitization process needs to be summarized . The tick saliva has been shown to contain proteins carrying α-Gal, but also bioactive molecules, such as prostaglandin E2, which is capable of stimulating an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators . These components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the oligosaccharide α-Gal .

生化分析

Biochemical Properties

Gal-alpha1,3-GalNAc is involved in several biochemical reactions, particularly in the context of glycosylation. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. One notable enzyme is the glycosynthase BgaC/Glu233Gly, which is used to enzymatically synthesize Gal-alpha1,3-GalNAc in high yields . This compound also interacts with proteins such as galectin-1 and galectin-3. These interactions lead to tumor cell aggregation and promote cancer metastasis and T-cell apoptosis in epithelial tissue . The nature of these interactions is primarily based on the binding affinity between Gal-alpha1,3-GalNAc and the carbohydrate recognition domains of galectins.

Cellular Effects

Gal-alpha1,3-GalNAc has significant effects on various types of cells and cellular processes. In cancer cells, it is presented on the cell surface and interacts with galectins, leading to cell aggregation and metastasis . This compound influences cell signaling pathways by binding to galectin-3, which can modulate cell adhesion, migration, and apoptosis. Additionally, Gal-alpha1,3-GalNAc affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival. It also impacts cellular metabolism by influencing the glycosylation patterns of proteins, which can affect their stability and function.

Molecular Mechanism

The molecular mechanism of action of Gal-alpha1,3-GalNAc involves its binding interactions with biomolecules such as galectins. These interactions are mediated by the carbohydrate recognition domains of galectins, which recognize and bind to the Gal-alpha1,3-GalNAc structure . This binding can inhibit or activate various signaling pathways, leading to changes in gene expression and cellular behavior. For example, the binding of Gal-alpha1,3-GalNAc to galectin-3 can inhibit its interaction with other glycoproteins, thereby modulating cell adhesion and migration. Additionally, Gal-alpha1,3-GalNAc can influence enzyme activity by acting as a substrate or inhibitor in glycosylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gal-alpha1,3-GalNAc can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Gal-alpha1,3-GalNAc can be enzymatically synthesized and coupled to proteins for binding studies . Over time, the binding efficiency of Gal-alpha1,3-GalNAc to galectins can be affected by the density and multivalency of the glycan presentation. Long-term effects on cellular function include changes in cell adhesion, migration, and apoptosis, which are influenced by the stability and degradation of Gal-alpha1,3-GalNAc in the cellular environment.

属性

IUPAC Name |

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQPEDMEOBLSQB-HJZACBRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)